1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea
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Overview
Description
1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea is a synthetic organic compound that features a spirocyclic structure. The compound is characterized by the presence of a chlorophenyl group, an indene-adamantane spiro linkage, and a urea moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This could involve a cyclization reaction to form the spiro linkage between indene and adamantane.
Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the molecule.
Formation of the urea moiety: This could be achieved by reacting an amine intermediate with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) might be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be employed.
Substitution: Reagents like halogens, nucleophiles, or electrophiles might be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Possible applications in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action for 1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea would depend on its specific biological or chemical activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(spiro[2H-indene-3,2’-adamantane]-1-ylideneamino)urea: A closely related compound with a similar structure.
1-(4-bromophenyl)-3-(spiro[2H-indene-3,2’-adamantane]-1-ylideneamino)urea: A bromine-substituted analog.
1-(4-chlorophenyl)-3-(spiro[2H-indene-3,2’-adamantane]-1-ylideneamino)thiourea: A thiourea derivative.
Uniqueness
1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2’-adamantane]-1-ylideneamino]urea is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-19-5-7-20(8-6-19)27-24(30)29-28-23-14-25(22-4-2-1-3-21(22)23)17-10-15-9-16(12-17)13-18(25)11-15/h1-8,15-18H,9-14H2,(H2,27,29,30)/b28-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEABMHHAOQRPY-WEMUOSSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=NNC(=O)NC5=CC=C(C=C5)Cl)C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C34C/C(=N\NC(=O)NC5=CC=C(C=C5)Cl)/C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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